5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride
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Overview
Description
5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride include:
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethyl-4-aminopyridine
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5439-86-1 |
---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-18(2)14-7-5-12(10-16-14)9-13-6-8-15(17-11-13)19(3)4;/h5-8,10-11H,9H2,1-4H3;1H |
InChI Key |
WXISXLCWZZSUFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CC2=CN=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
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